molecular formula C18H20N4O4S B2859136 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide CAS No. 898657-14-2

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide

Cat. No.: B2859136
CAS No.: 898657-14-2
M. Wt: 388.44
InChI Key: OECUBWABRREVCI-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide is a synthetic small molecule with a molecular formula of C18H20N4O4S and a molecular weight of 388.44 g/mol . This benzamide derivative features a piperazine ring, a common motif in medicinal chemistry, which is further functionalized with an acetyl group and a sulfonyl moiety. The presence of the sulfonamide group linking the piperazine to the benzamide core is a key structural feature, as sulfonamides are found in compounds with a wide range of biological activities and are often explored in structure-activity relationship (SAR) studies . The terminal pyridin-4-yl group contributes to the molecule's potential for hydrogen bonding and metal coordination, making it a versatile building block for chemical biology and drug discovery research. While specific biological data for this compound may be limited, its structure suggests potential as a valuable intermediate for the synthesis of more complex chemical libraries or as a lead compound for the development of enzyme inhibitors. Researchers may find application for this compound in high-throughput screening campaigns to identify new therapeutic agents, or as a chemical probe for investigating protein function and signaling pathways. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)17-4-2-15(3-5-17)18(24)20-16-6-8-19-9-7-16/h2-9H,10-13H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECUBWABRREVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a piperazine ring, a sulfonyl group, and a pyridine moiety. These components contribute to its chemical reactivity and biological interactions.

Property Value
IUPAC Name 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
Molecular Formula C18H20N4O4S
Molecular Weight 388.44 g/mol

The biological activity of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is significant in the context of diseases where enzyme overactivity contributes to pathophysiology.
  • Receptor Binding : The piperazine and pyridine rings may enhance binding affinity to specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzamides, including those with piperazine moieties, possess notable antibacterial and antifungal properties. For instance, compounds similar to 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide have demonstrated efficacy against various bacterial strains and fungi .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies indicate that it may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Some piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase, which has implications for neurodegenerative diseases like Alzheimer's. This suggests that 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide might also exhibit neuroprotective properties .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antiviral Activity : Research on similar benzamide derivatives has shown effectiveness against viruses such as Ebola and Marburg, suggesting that structural modifications can enhance antiviral properties .
  • Antitumor Activity : A series of studies evaluated the antitumor potential of piperazine-based compounds, revealing that modifications at the benzamide position can significantly alter cytotoxicity against various cancer cell lines .

Research Findings Summary

A summary of key findings from recent studies on 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide is presented in the table below:

Study Focus Findings Reference
Antimicrobial ActivityEffective against gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsInhibits acetylcholinesterase

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide exhibit anticancer properties. For instance, studies have shown that modifications in the piperazine and sulfonamide moieties can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

2. Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against a range of pathogens. Its sulfonamide structure is known to inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional sulfa drugs. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

3. Neurological Applications
Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. Preliminary studies indicate that 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide may influence serotonin receptors, warranting further exploration.

Case Studies

Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of sulfonamides, including those with piperazine substitutions. The results demonstrated that certain derivatives exhibited potent antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested various sulfonamide derivatives against resistant bacterial strains. The findings highlighted that compounds similar to 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide showed promising results against methicillin-resistant Staphylococcus aureus (MRSA).

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cancer typesJournal of Medicinal Chemistry
Antimicrobial ActivityInhibits bacterial growth; effective against Gram-positive and Gram-negative bacteriaAntimicrobial Agents and Chemotherapy
Neurological EffectsPotential influence on serotonin receptors; possible treatment for anxiety and depressionNeuropharmacology Studies

Comparison with Similar Compounds

Data Table: Comparative Analysis

Feature Target Compound Compound Phthalocyanines
Core structure Benzamide Benzamide Zn(II)-phthalocyanine
Piperazine substituent 4-Acetylpiperazin-1-yl 4-Methylpiperazin-1-yl 4-Acetylpiperazin-1-yl (ether-linked)
Key linkage Sulfonyl Methyl Phenoxy ether
Synthetic route Sulfonylation/amide coupling (assumed) Amide coupling (unspecified) Cyclotetramerization with Zn acetate
Potential applications Kinase inhibition (hypothetical) Kinase modulation (structural inference) Photodynamic therapy, materials science

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions. For example:

Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide linkage .

Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated piperazine and pyridinyl benzamide intermediates .

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity. LC-MS and NMR are critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., acetylpiperazine protons at δ 2.1–3.5 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 444.12) and fragments .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under acidic conditions .

Q. What are the primary biological targets hypothesized for this compound?

  • Targets : Piperazine-sulfonamide hybrids often target enzymes (e.g., kinases, carbonic anhydrases) or receptors (e.g., serotonin, dopamine receptors) due to their hydrogen-bonding and steric bulk .
  • Validation : Use radioligand binding assays or enzymatic inhibition studies (IC₅₀ determination) with positive controls (e.g., imatinib for kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of synthesis?

  • Troubleshooting :

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
  • Temperature Control : Maintain reactions at 0–5°C to minimize acetylpiperazine decomposition .
    • Case Study : A similar compound (3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline) achieved 32% yield by adjusting reaction time to 48 hours .

Q. How should contradictory biological activity data across assays be interpreted?

  • Root Causes :

  • Assay Conditions : Variability in buffer pH (e.g., Tris vs. PBS) may alter ionization of the sulfonamide group, affecting binding .
  • Cellular vs. Cell-Free Systems : Off-target effects in cellular assays (e.g., membrane permeability issues) vs. pure enzyme inhibition .
    • Resolution :
  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) for direct binding kinetics .
  • Metabolic Stability Testing : Assess compound integrity in assay media via LC-MS to rule out degradation .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • Methods :

Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1TKI for kinases) to identify critical interactions (e.g., sulfonyl group with Lys216) .

QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with IC₅₀ values .

  • Case Study : ICReDD’s quantum chemical reaction path search reduced optimization cycles for similar piperazine derivatives by 40% .

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